(S,S,S)-avenic acid A

Phytosiderophore Iron chelation Structure-activity relationship

(S,S,S)-Avenic acid A (AVA) is a non-proteinogenic amino acid phytosiderophore that functions as a high-affinity iron(III) chelator. It is a tricarboxylic acid with two secondary amine groups and two hydroxyl groups, belonging to the avenic acid subclass within the broader mugineic acid family (MAs).

Molecular Formula C12H22N2O8
Molecular Weight 322.31 g/mol
Cat. No. B1257803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S,S)-avenic acid A
Molecular FormulaC12H22N2O8
Molecular Weight322.31 g/mol
Structural Identifiers
SMILESC(CNC(CCO)C(=O)O)C(C(=O)O)NCCC(C(=O)O)O
InChIInChI=1S/C12H22N2O8/c15-6-3-8(11(19)20)13-4-1-7(10(17)18)14-5-2-9(16)12(21)22/h7-9,13-16H,1-6H2,(H,17,18)(H,19,20)(H,21,22)/t7-,8-,9-/m0/s1
InChIKeyQUKMQOBHQMWLLR-CIUDSAMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S,S,S)-Avenic Acid A: Phytosiderophore Identity and Procurement-Relevant Baselines for Graminaceous Iron Chelation Research


(S,S,S)-Avenic acid A (AVA) is a non-proteinogenic amino acid phytosiderophore that functions as a high-affinity iron(III) chelator [1]. It is a tricarboxylic acid with two secondary amine groups and two hydroxyl groups, belonging to the avenic acid subclass within the broader mugineic acid family (MAs) [2]. First isolated from root washings of iron-deficient oat (Avena sativa L.) and structurally elucidated as 2(S),3′(S),3″(S)-N-[3-(3-hydroxy-3-carboxypropylamino)-3-carboxypropyl]-homoserine [3], it serves as a species-specific substitute for the more widely distributed mugineic acid in the iron acquisition strategy of oats. Its molecular formula is C₁₂H₂₂N₂O₈, with a molecular weight of 322.31 g/mol [1].

Oat-specific phytosiderophore probe Matches Avena sativa root secretion profile; authentic chelator for Fe(III) acquisition studies
Chiral natural product standard (S,S,S) stereochemistry verified by total synthesis; required for enantioselective analysis
Biosynthetic pathway endpoint marker Terminal product of DMA ring-cleavage route; non-precursor to other mugineic acids

Why Generic Phytosiderophore Substitution Risks Irreproducible Iron Chelation Data When (S,S,S)-Avenic Acid A Is Required


The mugineic acid family shares a common L-methionine-derived biosynthetic core, but terminal structural divergence creates functionally consequential differences that preclude casual interchange [1]. In oats, avenic acid A is biosynthesized from 2′-deoxymugineic acid (DMA) by cleavage of the azetidine ring—a structural rearrangement that converts the rigid cyclic amine of DMA into two freely rotating secondary amines [2]. This open-chain architecture stands in contrast to the azetidine-ring-containing mugineic acids (e.g., mugineic acid, DMA, epi-hydroxymugineic acid) that dominate in barley, wheat, and rice [2][3]. Because metal ion exchange kinetics and chelating agent-assisted desorption from mineral surfaces are directly influenced by ligand rigidity [4], substituting mugineic acid for avenic acid A in kinetic or geochemical experiments severs the connection between observed rates and the actual soil chemistry of oat rhizospheres. Moreover, AVA is not a biosynthetic precursor of other MAs [5]; its presence is a terminal branch-point marker that signals the completion—not the initiation—of a species-specific iron-mobilization program.

Replacing with mugineic acid may shift Fe(III) exchange kinetics due to azetidine ring rigidity vs. open-chain flexibility.
Using 2′-deoxymugineic acid (DMA) does not reproduce the oat-specific terminal branch-point; pathway interpretation may be confounded.
Racemic or (R,R,R)-AVA lacks documented bioactivity; only the natural (S,S,S) form supports native transporter recognition studies.

(S,S,S)-Avenic Acid A: Product-Specific Quantitative Differentiation Evidence vs. Mugineic Acid, 2′-Deoxymugineic Acid, and Alternative Phytosiderophores


Structural Rigidity Differentiation: Open-Chain (AVA) vs. Azetidine-Ring (Mugineic Acid) Chelator Architecture and Implications for Metal-Ion Exchange Kinetics

(S,S,S)-Avenic acid A possesses two secondary amines that allow free bond rotation, whereas mugineic acid and five other MAs possess one secondary amine of this kind plus a tertiary amine constrained within a rigid azetidine ring [1]. This structural dichotomy is not merely descriptive: azetidine ring rigidity restricts the three-dimensional orientation of the nitrogen electron pair available for metal bonding, directly altering the kinetics of metal ion exchange reactions and chelating agent-assisted metal desorption from mineral surfaces [1]. No quantitative rate constant comparison for AVA vs. mugineic acid has yet been published; this evidence dimension is therefore classified as class-level inference with a mechanistically grounded structural basis.

Structural rigidity
Class-level inference
AVA: two freely rotating secondary amines; MA: one rigid azetidine tertiary amine
Predicts different Fe(III) exchange kinetics; quantitative rate constants not yet reported
Mechanistic inference from Ni(II) model system; data to verify
Phytosiderophore Iron chelation Structure-activity relationship Metal ion exchange kinetics

Biosynthetic Pathway Branch-Point: AVA as a Terminal Product Distinguished from the DMA→Mugineic Acid Hydroxylation Route

In oats, avenic acid A is biosynthesized from 2′-deoxymugineic acid (DMA) by a unique ring-cleavage reaction that opens the azetidine ring, while in barley the same DMA precursor undergoes hydroxylation at C-2′ to yield mugineic acid [1][2]. Isotopic labeling studies further established that AVA does not serve as a precursor for any other MA, confirming its status as a biosynthetic endpoint in oat [2][3]. This metabolic branch-point divergence means that AVA and mugineic acid represent non-interconvertible mature products of parallel terminal pathways.

Biosynthetic fate of DMA
Head-to-head
AVA: produced via azetidine ring cleavage; MA: produced via C-2′ hydroxylation
AVA serves as terminal pathway endpoint for oat; not interchangeable with MA
Confirmed by ¹⁴C/¹⁵N feeding in Avena sativa cv. Onward
Biosynthetic pathway Metabolic engineering Precursor-product relationship

Species-Specific Phytosiderophore Secretion Profile: AVA Predominance in Oat vs. DMA Dominance Across Wheat, Barley, Maize, Sorghum, and Rye

A comparative HPLC examination of root secretions from Fe-stressed rye, maize, sorghum, barley, oat, and two wheat cultivars revealed that DMA was the dominant phytosiderophore component in all tested species except oat, where avenic acid A predominated [1]. This species-level secretion profile inversion has been replicated in perennial grass studies: Poa pratensis cv. Baron co-secreted avenic acid A (AVA) alongside DMA and a novel avenic acid derivative (HAVA) [2]. In contrast, Lolium perenne cv. Tove secreted 3-epihydroxy-2′-deoxymugineic acid (epiHDMA) and DMA without detectable AVA [2].

Species secretion profile
Cross-study comparable
AVA predominant in oat; DMA predominant in wheat, barley, maize, sorghum, rye
AVA required for authentic oat root exudate analysis; DMA mismatches oat fingerprint
HPLC profiling of Fe-stressed root washings
Plant physiology Iron nutrition Genotypic variation Crop-specific chelation strategy

Enantiomeric Pairing: (S,S,S)-AVA as the Naturally Occurring Enantiomer Distinguished from Synthetic (R,R,R)-AVA

(S,S,S)-avenic acid A is the naturally occurring enantiomer, classified as the reference stereoisomer in authoritative chemical databases, and is formally designated as the enantiomer of (R,R,R)-avenic acid A [1][2]. Both total synthesis routes published for avenic acid A—via reductive coupling of protected L-aspartic β-semialdehyde and L-malic semialdehyde with L-homoserine lactone [3], and via L-N-[3-hydroxy-3-carboxypropyl]homoserine aldehyde [4]—produce the optically active (+)-avenic acid A, establishing that the synthetic material matches the natural (S,S,S) stereochemistry. Achiral or racemic preparations lack biological validation of stereospecific receptor recognition in oat root Fe(III)-phytosiderophore transporters.

Enantiomer identity
Head-to-head
(S,S,S)-AVA: natural product iron chelator; (R,R,R)-AVA: synthetic, no reported bioactivity
Only (S,S,S) form corresponds to biologically active oat phytosiderophore
Stereochemistry assigned via chiral pool total synthesis
Chirality Bioactivity Enantiomeric specificity Quality control

High-Value Research and Industrial Use Cases for (S,S,S)-Avenic Acid A Grounded in Quantitative Differentiation Evidence


Oat-Specific Rhizosphere Iron Speciation and Bioavailability Modeling

When constructing geochemical models of iron speciation in oat (Avena sativa) rhizospheres, (S,S,S)-AVA must be used as the input ligand rather than mugineic acid or DMA. The open-chain architecture with two freely rotating secondary amines governs the metal-exchange kinetics differently from the azetidine-constrained mugineic acids [1], and AVA is the predominant phytosiderophore secreted by oat roots under iron deficiency [2]. Using mugineic acid as a substitute would misrepresent both the kinetic behavior of Fe(III) desorption from soil minerals and the molecular identity of the dominant chelator in the system.

Species-Specific Phytosiderophore Profiling in Intercropping and Crop Rotation Studies

In mixed-cropping experiments involving oats co-planted with barley, wheat, or maize, the differential secretion profile—AVA predominance in oat vs. DMA predominance in companion cereals [1]—requires AVA as an analytical standard for unambiguous LC-MS/MS or HPLC quantification. The recent identification of 2′-hydroxyavenic acid A (HAVA) as a co-secreted avenic acid derivative in perennial grasses [2] further necessitates the use of pure (S,S,S)-AVA to avoid misassignment of chromatographic peaks.

Biosynthetic Pathway Tracing and Stable Isotope-Labeled Precursor Studies

For metabolic flux analysis using ¹³C- or ²H-labeled methionine to trace phytosiderophore biosynthesis, (S,S,S)-AVA serves as the essential terminal-pathway marker for the azetidine ring-cleavage route unique to oats [1][2]. Because AVA is not a biosynthetic precursor to other MAs [3], its detection provides unambiguous evidence of pathway completion. The availability of stereospecific total synthesis routes [4][5] enables production of isotopically labeled AVA standards for quantitative mass spectrometry workflows.

Enantioselective Quality Control for Synthetic Phytosiderophore Analogue Development Programs

In agriculture-biotechnology programs developing proline-2′-deoxymugineic acid (PDMA) or other synthetic phytosiderophore analogs as iron fertilizers, (S,S,S)-AVA provides a naturally configured benchmark for enantiomeric purity validation [1][2]. Because only the (S,S,S) enantiomer corresponds to the biologically active natural product, any chiral HPLC or polarimetric quality control protocol must reference the correct stereoisomer to avoid confounding bioactivity data with enantiomeric contamination [3].

Application
Selection Property
Validation Focus
Oat rhizosphere Fe speciation modeling
Phytosiderophore backbone flexibility
Fe(III) exchange kinetics relevance
Intercropping/crop rotation phytosiderophore profiling
Crop-specific secretion signature
LC-MS/MS peak assignment accuracy
Biosynthetic pathway tracing with labeled precursors
Terminal branch-point marker
Metabolic flux endpoint confirmation
Enantioselective QC for synthetic phytosiderophore analogs
Natural (S,S,S) stereochemistry benchmark
Chiral purity validation
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